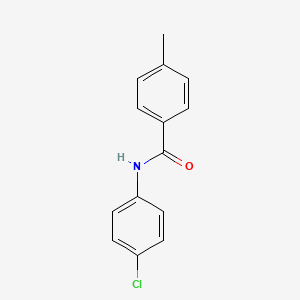

N-(4-chlorophenyl)-4-methylbenzamide

Description

N-(4-Chlorophenyl)-4-methylbenzamide is a benzamide derivative characterized by a 4-methylbenzamide core linked to a 4-chlorophenyl group via an amide bond. It is synthesized through coupling reactions, often employing reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) . This compound has been studied for its fluorescent properties, demonstrating optimal fluorescence intensity at pH 5 and 25°C, with stability over time . Its applications span drug discovery, including kinase inhibition and epigenetic modulation, due to its structural similarity to ATP-competitive inhibitors and histone deacetylase (HDAC) inhibitors .

Properties

IUPAC Name |

N-(4-chlorophenyl)-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO/c1-10-2-4-11(5-3-10)14(17)16-13-8-6-12(15)7-9-13/h2-9H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWILBQLOABMSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352322 | |

| Record name | N-(4-chlorophenyl)-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33667-89-9 | |

| Record name | N-(4-Chlorophenyl)-4-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33667-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-chlorophenyl)-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-CHLORO-P-TOLUANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Acid Chloride Method

One of the most common and efficient methods involves the use of 4-methylbenzoyl chloride reacting with 4-chloroaniline:

- Reagents: 4-methylbenzoyl chloride, 4-chloroaniline, base (e.g., triethylamine or pyridine), solvent (e.g., dichloromethane or tetrahydrofuran).

- Procedure: The acid chloride is added dropwise to a stirred solution of 4-chloroaniline and base in an anhydrous organic solvent at low temperature (0–5°C) to minimize side reactions.

- Reaction Conditions: Stirring is continued for several hours at room temperature or slightly elevated temperatures (up to 40°C).

- Workup: The reaction mixture is quenched with water, and the organic layer is separated, dried, and concentrated. The crude product is purified by silica gel column chromatography.

- Yield: Typically high, often above 80%.

This method benefits from the high reactivity of acid chlorides and the straightforward isolation of the amide product.

Direct Amidation Using Coupling Agents

Direct amidation of 4-methylbenzoic acid with 4-chloroaniline can be achieved using coupling agents such as:

- Coupling agents: Dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), or carbodiimide derivatives combined with additives like 4-dimethylaminopyridine (DMAP).

- Procedure: The acid and amine are combined with the coupling agent in an inert solvent (e.g., dichloromethane) at room temperature.

- Advantages: Avoids the need to prepare acid chlorides, milder conditions.

- Disadvantages: Formation of urea by-products that require removal.

Hydroxylamine Derivative Route (Literature Example)

A related method involves the synthesis of N-hydroxy-N-phenylbenzamide derivatives, which can be converted to the target amide via subsequent reactions. For example, a study describes:

- Reaction of N-acetoxy-2-chloro-N-phenylbenzamide with hydrated barium hydroxide in ethanol under nitrogen at room temperature.

- Acidification and extraction followed by purification to yield the amide product.

- Characterization by ^1H NMR and HRMS confirming the structure.

Although this method is more complex, it demonstrates alternative synthetic pathways involving hydroxylamine intermediates.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, THF, Ethanol | Choice affects solubility and yield |

| Temperature | 0–40 °C | Lower temps reduce side reactions |

| Base | Triethylamine, Pyridine | Neutralizes HCl formed |

| Reaction time | 1–12 hours | Depends on method and scale |

| Purification | Silica gel chromatography | Eluent: petroleum ether/ethyl acetate mixtures |

Research Findings and Characterization

- Yields: Reported yields for amide formation via acid chloride and coupling agent methods are generally high (70–95%).

- Characterization: Confirmation of product identity typically involves ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS).

- Purity: Achieved through chromatographic purification, melting point determination, and spectral analysis.

For example, one study reports the successful synthesis of a related chloro-substituted benzamide with 73% yield and melting point 103–104 °C, characterized by ^1H NMR and HRMS.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Acid Chloride Method | 4-Methylbenzoyl chloride, 4-chloroaniline, base | 0–40 °C, organic solvent | 80–95% | High reactivity, straightforward | Requires acid chloride prep |

| Direct Amidation with Coupling Agents | 4-Methylbenzoic acid, 4-chloroaniline, DCC/DMAP | Room temp, inert solvent | 70–90% | Mild conditions, no acid chloride | By-product removal needed |

| Hydroxylamine Intermediate Route | N-acetoxy-2-chloro-N-phenylbenzamide, Ba(OH)2 | Room temp, ethanol, acidic workup | ~70% | Alternative pathway, useful for derivatives | More steps, complex handling |

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-methylbenzamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the 4-chlorophenyl group can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted benzamides, N-oxides, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

N-(4-chlorophenyl)-4-methylbenzamide has been investigated for its antimicrobial and anticancer properties. Research indicates that compounds with similar structural features can inhibit specific enzymes or receptors, leading to therapeutic effects. For instance, studies have shown that this compound may interact with molecular targets involved in cancer cell proliferation and bacterial growth inhibition, making it a candidate for further pharmacological exploration.

Case Study: Anticancer Activity

A study evaluated the anticancer activity of various derivatives of this compound. The results indicated significant antiproliferative effects against Hep-G2 liver cancer cells, suggesting its potential role in cancer therapy .

Chemical Reactions and Synthesis

The synthesis of this compound typically involves several key steps and can be optimized for higher yields. Common methods include:

- Nucleophilic Substitution Reactions : Utilizing sodium methoxide or potassium tert-butoxide to introduce various substituents.

- Reduction Reactions : Employing lithium aluminum hydride to convert the compound into its amine derivatives.

- Oxidation Reactions : Using agents like hydrogen peroxide or potassium permanganate to form N-oxide derivatives.

The compound has shown promising results in biological assays:

- Antimicrobial Properties : Demonstrated effectiveness against various bacterial strains.

- Anticancer Properties : Exhibits significant activity against cancer cell lines, particularly liver cancer .

Industrial Applications

In addition to its medicinal uses, this compound serves as an intermediate in the synthesis of specialty chemicals and materials. It is utilized in the production of:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. In receptor binding studies, it can act as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The bioactivity of benzamide derivatives is highly influenced by substituents on the aromatic rings and linker groups. Key structural variations and their impacts are summarized below:

Key Observations :

- Halogen Substitution : Replacement of chlorine with fluorine (e.g., 5k vs. 5l) increases melting points, likely due to enhanced intermolecular interactions .

- Fluorescence : The 4-chlorophenyl group in this compound contributes to strong fluorescence, making it useful in spectroscopic studies .

2.2.1 Anticancer Activity

- This compound Derivatives : Hybrid molecules with purine linkers show kinase inhibition against PDGFRα, Abl, and Aurora B, with docking scores comparable to ATP-competitive inhibitors .

- Compound 109 (): A 4-methylbenzamide derivative with a hexyl linker inhibits HDAC1/3 (IC50: 0.1–0.3 µM), demonstrating dual epigenetic modulation .

- Ispinesib Analogues (): Derivatives like IP2 and IP4 exhibit superior binding energies (−7.7 kcal/mol) compared to Ispinesib (−5.2 kcal/mol), suggesting enhanced kinesin spindle protein (KSP) inhibition .

2.2.2 Antimicrobial and Enzymatic Activity

- Compounds 5k–5n (): Pyrazole-linked thiourea derivatives show moderate urease and α-glucosidase inhibition, with IC50 values ranging from 25–50 µM .

- Compound 5o (): A sulfamoyl-nitrobenzamide derivative exhibits potent α-amylase inhibition (IC50: 12 µM), outperforming standard antidiabetic agents .

2.2.3 Insecticidal Activity

- Compound 2 (): A pyridine-thioacetamide derivative demonstrates higher aphidicidal activity than acetamiprid, highlighting the role of heterocyclic moieties .

Pharmacokinetic and Stability Profiles

- Fluoro-substituted analogues (e.g., 5l) may offer better metabolic stability .

- Binding Constants : this compound has a binding constant of 1.369 mg/L, indicating moderate protein interaction .

Biological Activity

N-(4-chlorophenyl)-4-methylbenzamide, an organic compound with the molecular formula C15H14ClN, belongs to the class of benzamides. Its structure features a 4-chlorophenyl group and a 4-methylbenzamide moiety, which are common in bioactive molecules. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound's unique combination of chlorine and methyl substituents contributes to its distinct chemical properties. The presence of the amide functional group is significant for its biological activity as it can facilitate interactions with various biological targets. The structural characteristics of this compound are summarized in the table below:

| Property | Details |

|---|---|

| Molecular Formula | C15H14ClN |

| Molecular Weight | 255.73 g/mol |

| Functional Groups | Amide, Aromatic Rings |

| Solubility | Soluble in organic solvents |

Biological Activities

Research indicates that this compound exhibits notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures may inhibit bacterial growth. The presence of the chlorophenyl group is often associated with enhanced antimicrobial properties due to its ability to interact with bacterial membranes or specific enzymes involved in bacterial metabolism.

- Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell proliferation. Studies suggest that it may interact with specific molecular targets, potentially leading to the inhibition of pathways involved in tumor growth . For example, compounds structurally related to this compound have shown promising results against various cancer cell lines, indicating a potential role as a therapeutic agent.

The biological activity of this compound can be attributed to its interaction with key molecular targets involved in cellular signaling pathways:

- VEGF Signaling Pathway : Research indicates that compounds similar to this compound may modulate the vascular endothelial growth factor (VEGF) signaling pathway, which is crucial for angiogenesis and cancer progression . By inhibiting VEGF receptor signaling, these compounds could potentially reduce tumor vascularization and growth.

- Enzyme Inhibition : The amide linkage in this compound may facilitate interactions with specific enzymes or receptors, leading to therapeutic effects such as reduced cell proliferation and enhanced apoptosis in cancer cells .

Case Studies

- Anticancer Activity Study : A study published in 2021 explored the synthesis and biological evaluation of new derivatives based on the 4-methylbenzamide backbone. Among these derivatives, several demonstrated significant anticancer activity against various cell lines, with IC50 values indicating effective inhibition of cell proliferation .

- Antimicrobial Study : Another study focused on the antimicrobial properties of benzamide derivatives, including this compound. The results indicated that these compounds exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds for further development.

Q & A

Q. What are the optimal synthetic routes for N-(4-chlorophenyl)-4-methylbenzamide, and how do coupling reagents influence yield?

this compound can be synthesized via carbodiimide-mediated coupling. A validated method involves reacting 4-methylbenzoic acid with 4-chloroaniline using DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) as coupling agents at -50°C . This minimizes side reactions like racemization. Yield optimization requires stoichiometric control (1:1.2 molar ratio of acid to amine) and inert conditions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. How do spectroscopic techniques confirm the structural integrity of this compound?

- IR spectroscopy : A sharp peak at ~1650 cm⁻¹ confirms the amide C=O stretch.

- ¹H-NMR : A singlet at δ 2.4 ppm (3H, CH₃), δ 7.2–7.8 ppm (aromatic protons), and δ 10.1 ppm (amide NH) are diagnostic .

- Elemental analysis : Expected %C (68.42), %H (4.92), %N (5.71), with deviations <0.3% indicating purity .

Q. What solvent systems and pH conditions maximize fluorescence intensity for this compound?

Fluorescence studies (λex = 340 nm, λem = 380 nm) show optimal intensity in ethanol at pH 5.0, attributed to protonation equilibria of the amide group. At pH <3 or >7, quenching occurs due to excessive H⁺/OH⁻ interactions. Temperature stability is maintained at 25°C, with no degradation over 24 hours .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in molecular packing predictions for this compound?

Single-crystal X-ray data (triclinic P1 space group, a = 5.38 Å, b = 7.74 Å, c = 15.06 Å) reveal N–H···O hydrogen bonds forming molecular chains along the a-axis. Discrepancies between computational models (e.g., DFT) and experimental packing can be resolved by refining van der Waals parameters in software like SHELXL . Twinning or disorder, if observed, requires iterative refinement with restraints on thermal parameters .

Q. What statistical methods address contradictions in fluorescence binding constant (Kb) measurements?

Discrepancies in Kb values (e.g., due to solvent polarity or instrumental drift) are mitigated via:

- Stern-Volmer analysis : Plotting F₀/F vs. [Q] (quencher concentration) to validate linearity.

- Error-weighted nonlinear regression : Reduces bias from outlier data points . Reported Kb = 1.369 × 10⁴ M⁻¹ with RSD <2% ensures reproducibility .

Q. How do substituent effects on the benzamide ring influence bioactivity?

Comparative studies with analogs (e.g., 4-fluoro or 4-nitro derivatives) show trifluoromethyl groups enhance metabolic stability but reduce solubility. For this compound, the methyl group balances lipophilicity (logP ≈ 3.2) and membrane permeability, making it suitable for enzyme inhibition assays (e.g., acps-pptase targeting in antibacterial studies) .

Methodological Guidelines

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Synthesis Temp | -50°C | |

| Fluorescence pH | 5.0 | |

| Crystallization Solvent | Ethanol/water (7:3) | |

| Detection Limit (LOD) | 0.2691 mg/L |

Key Challenges & Solutions

- Low yield in coupling reactions : Replace DCC with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for reduced byproduct formation.

- Fluorescence quenching : Use argon purging to eliminate dissolved oxygen interference.

- Crystal twinning : Optimize cooling rates during crystallization (0.5°C/min) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.